molecular formula C20H24N2OS B498809 2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole

2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole

Cat. No.: B498809
M. Wt: 340.5g/mol
InChI Key: WSXSEOFHGYEGKS-UHFFFAOYSA-N
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Description

2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole is a complex organic compound with a unique structure that combines a benzimidazole core with a tert-butylphenoxyethylsulfanyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, alkylation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

    Substitution: The benzimidazole core can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole core .

Scientific Research Applications

2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity. The tert-butylphenoxyethylsulfanyl side chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives with various substituents, such as:

Uniqueness

What sets 2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole apart is its specific combination of the benzimidazole core with the tert-butylphenoxyethylsulfanyl side chain. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5g/mol

IUPAC Name

2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole

InChI

InChI=1S/C20H24N2OS/c1-20(2,3)15-9-11-16(12-10-15)23-13-14-24-19-21-17-7-5-6-8-18(17)22(19)4/h5-12H,13-14H2,1-4H3

InChI Key

WSXSEOFHGYEGKS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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